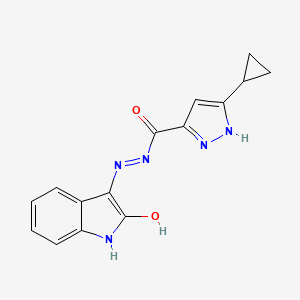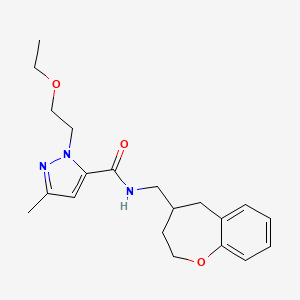
2-(2-fluorobenzyl)-1H-benzimidazole
Descripción general
Descripción
2-(2-fluorobenzyl)-1H-benzimidazole is a heterocyclic organic compound that has shown promising results in scientific research. This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Benzimidazole derivatives, including those with 2-fluorobenzyl groups, have shown significant antimicrobial and antifungal activities. These compounds are particularly effective against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Some specific compounds have displayed inhibitory concentrations comparable to established antibiotics (Kuş, Soezuedoenmez, & Altanlar, 2009), (Fang et al., 2016).
Fluorescent Sensors and Molecular Probes
- Benzimidazole and benzothiazole derivatives, including those with 2-fluorobenzyl components, have been used as fluorescent sensors. These compounds demonstrate significant solvatochromic behavior and time-resolved laser-induced fluorescence, indicating potential applications in molecular probing and sensing (Suman et al., 2019).
Antiviral Properties
- Thiazolobenzimidazole compounds, closely related to 2-fluorobenzyl-benzimidazoles, have shown effectiveness in inhibiting the replication of enteroviruses. This suggests potential applications in antiviral therapies (De Palma et al., 2008).
Cancer Research
- Benzimidazole derivatives, including the 2-fluorobenzyl group, have been investigated for their anticancer properties. These compounds show potential as antiproliferative agents against various cancer cell lines, including breast carcinoma and colon carcinoma (Refaat, 2010), (Karadayi et al., 2020).
Enzyme Inhibition
- Research has shown that some benzimidazole derivatives can act as effective inhibitors for enzymes like α-glycosidase and acetylcholinesterase. This property is useful in developing new drugs for diseases like Alzheimer's and diabetes (Bal et al., 2021).
Intestinal Antiseptic Agents
- Fluoro-benzimidazole derivatives have been explored as novel intestinal antiseptic drug candidates, showing high inhibitory activity against gastrointestinal pathogens (Çevik et al., 2017).
Tubulin-targeting Agents
- Benzimidazolyl-2-hydrazones have been synthesized for their anthelmintic activity and potential as tubulin-targeting agents. They exhibit significant activity against parasites like Trichinella spiralis (Anichina et al., 2021).
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKQUPPMKACILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)


![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667580.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5667599.png)
![N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5667613.png)
![1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5667617.png)
![rel-(4aS,8aS)-2-{2-[3-(1H-imidazol-1-yl)propoxy]benzyl}octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5667627.png)
![2-methyl-5-[3-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-benzimidazole](/img/structure/B5667633.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5667640.png)

![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)
![2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol](/img/structure/B5667657.png)
